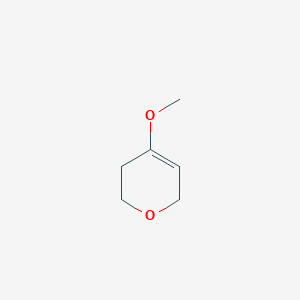
3-羟基-2-亚甲基-3-苯基丙酸甲酯
概述
描述
“Methyl 3-Hydroxy-2-methylene-3-phenylpropionate” is a chemical compound with the molecular formula C11H12O3 . It is used as a synthetic intermediate and has a molecular weight of 192.21 .
Molecular Structure Analysis
The InChI code of this compound is1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3 . This indicates the presence of 11 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms in the molecule. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 192.21 . Other specific properties such as boiling point, density, and refractive index are not available in the retrieved resources.科学研究应用
Antimicrobial Potential
This compound has been found to have potent antimicrobial activity. Derivatives of 3-hydroxy-2-methylene-3-phenylpropionic acid, synthesized from different aromatic aldehydes and activated vinyl derivatives, have been screened for their antimicrobial activity. Many of these molecules displayed potent antibacterial and antifungal activities .
Synthesis of Baylis-Hillman Adducts
The compound is used in the synthesis of Baylis-Hillman adducts, which are an important class of synthetically useful densely functionalized molecules. These adducts have been extensively used in a number of transformation methodologies .
Molluscicidal Activity
Some Baylis-Hillman adducts, which contain this compound, have been evaluated for molluscicidal activity against Biomphalaria glabrata (Say) snails, the intermediate hosts of Schistosomiasis .
Apoptosis-Inducing Ability
A 2-phenyl-5-amino-uracil derivative with the Baylis-Hillman side chain, which contains this compound, was found to display extremely interesting properties with regard to its apoptosis-inducing ability in HL-60 cells .
Antimalarial Activity
A new class of pyrimidinyl agents was synthesized using the Baylis-Hillman strategy, which involves this compound. Some of these molecules displayed potent antimalarial activity against Plasmodium falciparum in vitro .
Leishmanicidal Activity
High selective leishmanicidal activity of 3-hydroxy-2-methylene-3-(4’-bromophenyl)-propanonitrile and analogous compounds, which contain this compound, has been reported .
安全和危害
属性
IUPAC Name |
methyl 2-[hydroxy(phenyl)methyl]prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7,10,12H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGOKIHNKHAORQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)C(C1=CC=CC=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80433115 | |
| Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
CAS RN |
18020-59-2 | |
| Record name | Methyl 3-Hydroxy-2-methylene-3-phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80433115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


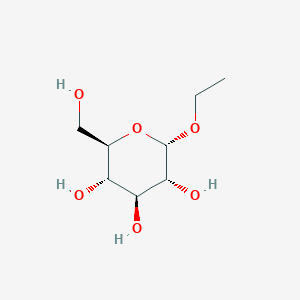

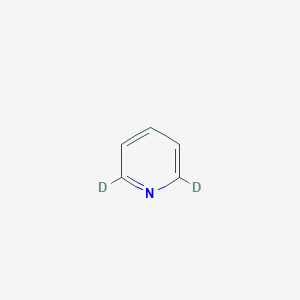
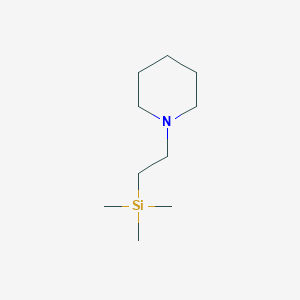
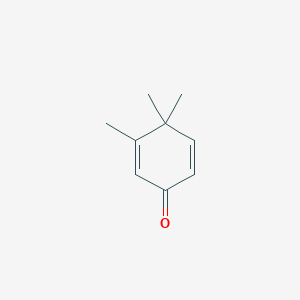

![2-[(4-Bromophenyl)carbamoyl]benzoic acid](/img/structure/B101802.png)

![Tetraethyl ([1,1'-biphenyl]-4,4'-diylbis(methylene))bis(phosphonate)](/img/structure/B101805.png)


![6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B101808.png)
